4-Hydroxychalcone

Description

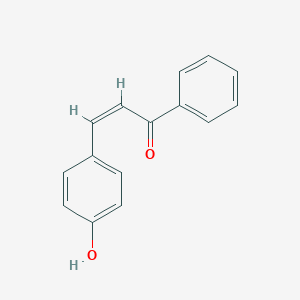

structure in first source

Properties

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11,16H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWCDTYUYPOAIU-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022453 | |

| Record name | 4-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38239-55-3, 20426-12-4 | |

| Record name | trans-4-Hydroxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38239-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020426124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC170282 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JO97Q47VBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydroxychalcone: A Technical Guide to its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxychalcone, a flavonoid derivative, has emerged as a promising candidate in cancer research due to its demonstrated cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides an in-depth overview of the core mechanisms of action of this compound in cancer cells, focusing on its impact on key signaling pathways, induction of apoptosis, and cell cycle regulation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the molecular pathways involved to support further research and drug development efforts.

Core Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by:

-

Inducing Oxidative Stress: this compound has been shown to increase the levels of reactive oxygen species (ROS) within cancer cells. This elevation in ROS can lead to cellular damage and trigger apoptotic cell death.

-

Modulating Key Signaling Pathways: The compound interferes with critical signaling cascades that are often dysregulated in cancer, including the NF-κB, Wnt/β-catenin, and PI3K/Akt pathways.

-

Inducing Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins, this compound effectively triggers programmed cell death in cancer cells.

-

Promoting Cell Cycle Arrest: The compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on cancer cells, including its cytotoxicity (IC50 values) and its impact on the expression of key regulatory proteins.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| K562 | Chronic Myelogenous Leukemia | 30 | [1] |

| HTB-26 | Breast Cancer | 10-50 | [2] |

| PC-3 | Pancreatic Cancer | 10-50 | [2] |

| HepG2 | Hepatocellular Carcinoma | 10-50 | [2] |

| HCT116 | Colon Cancer | 22.4 | [2] |

| A549 | Lung Cancer | > 20 | [3] |

| IMR-32 | Neuroblastoma (MYCN-amplified) | Potent cytotoxin | [4][5] |

| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | Potent cytotoxin | [4][5] |

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

| Cell Line | Protein | Effect of this compound | Citation |

| A549 | Bax | Increased expression | [3] |

| A549 | Bcl-2 | Decreased expression | [3] |

| A549 | Cleaved PARP | Increased expression | [3] |

| A549 | Caspase-3 | Increased expression | [3] |

Table 3: Effect of this compound on Cell Cycle-Related Protein Expression

| Cell Line | Protein | Effect of this compound | Citation |

| SGC-7901 | p21 | Increased expression | [6] |

| MKN-45 | p21 | Increased expression | [6] |

Signaling Pathways Modulated by this compound

This compound has been demonstrated to interfere with several key signaling pathways that are crucial for cancer cell survival and proliferation.

NF-κB Signaling Pathway

This compound inhibits the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It achieves this primarily through the inhibition of proteasome activity.[1][7] This leads to the stabilization of IκBα, which in turn prevents the nuclear translocation of the p50/p65 NF-κB subunits.[1][7][8]

References

- 1. josorge.com [josorge.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of 2,2′,4′-trihydroxychalcone on the proliferation, metastasis and apoptosis of A549 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Investigating the Antioxidant Properties of 4-Hydroxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxychalcone, a flavonoid precursor, has garnered significant scientific interest due to its diverse pharmacological activities, including notable antioxidant properties. This technical guide provides an in-depth exploration of the antioxidant capacity of this compound, focusing on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and development.

Introduction

Chalcones are a class of organic compounds that form the central core for a variety of important biological molecules. As precursors to flavonoids, they are widespread in edible plants and have been a subject of interest for their medicinal properties for centuries. This compound, characterized by a hydroxyl group at the fourth position of one of its aromatic rings, exhibits a range of biological activities, with its antioxidant potential being a key area of investigation. This guide will delve into the scientific evidence supporting the antioxidant effects of this compound, providing a detailed overview for further research and development.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and indirect antioxidant effects via the activation of cellular signaling pathways.

Direct Radical Scavenging

The chemical structure of this compound, particularly the presence of the phenolic hydroxyl group and the α,β-unsaturated ketone moiety, allows it to directly donate a hydrogen atom or an electron to neutralize free radicals. This activity has been demonstrated in various in vitro antioxidant assays.

Indirect Antioxidant Effects: Nrf2 Signaling Pathway Activation

A significant aspect of this compound's antioxidant activity is its ability to modulate endogenous antioxidant defense systems. It achieves this primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][2]. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Chalcones, including this compound, can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2[1][3][4]. Once freed, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes[1][5].

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various standard assays. The following table summarizes the available data.

| Assay | Compound | IC50 / % Inhibition | Reference |

| DPPH Radical Scavenging | This compound | 63.4% inhibition at 200 µM | [6][7] |

| DPPH Radical Scavenging | (E)-1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one (a related hydroxychalcone) | 8.22 µg/mL | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following sections outline the standard protocols for the most common assays used to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.

-

Reaction: In a 96-well plate or cuvettes, mix a specific volume of the this compound solution with the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100 The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

Protocol:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

-

Working solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare serial dilutions of this compound in a suitable solvent.

-

Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).

Protocol:

-

Preparation of FRAP reagent: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Sample preparation: Prepare serial dilutions of this compound.

-

Reaction: Add a small volume of the sample solution to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 to 30 minutes).

-

Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.

Cellular Antioxidant Activity

While in vitro assays are valuable for determining the direct radical scavenging capacity of a compound, cellular antioxidant activity (CAA) assays provide insights into the antioxidant effects within a biological system. These assays typically involve exposing cells to an oxidizing agent and measuring the ability of the antioxidant to prevent or reduce the resulting oxidative stress.

A study on neuroblastoma cells showed that this compound can induce oxidative stress at higher concentrations, leading to a decrease in cellular glutathione levels and an increase in reactive oxygen species (ROS)[9][10]. This pro-oxidant effect in cancer cells is an important aspect of its anticancer activity. Conversely, in other contexts, its activation of the Nrf2 pathway suggests a protective, antioxidant role in normal cells.

Conclusion

This compound demonstrates significant antioxidant potential through both direct radical scavenging and the modulation of the key cellular antioxidant Nrf2 signaling pathway. While further studies are required to fully elucidate its antioxidant profile, particularly in obtaining comprehensive quantitative data from various assays and exploring its effects in different cell types and in vivo models, the existing evidence strongly supports its role as a promising candidate for the development of novel antioxidant-based therapeutics. This guide provides a foundational understanding for researchers and professionals to build upon in their exploration of the therapeutic applications of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Anilinoquinolinylchalcone Derivatives as Potential NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, Antioxidant Activity and Conformational Study of this compound | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

The Anti-inflammatory Potential of 4-Hydroxychalcone: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory effects of 4-Hydroxychalcone, a naturally occurring chalcone with significant therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in the field of anti-inflammatory drug discovery.

Core Findings: Inhibition of Key Inflammatory Pathways

This compound has been demonstrated to exert its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It has also been shown to influence the production of other critical inflammatory mediators, including prostaglandins and nitric oxide.

Quantitative Data Summary

The following tables summarize the available quantitative data on the inhibitory effects of this compound and related compounds on key inflammatory markers.

| Target Pathway | Parameter | Cell Line | Inducer | IC50 Value | Citation |

| NF-κB Pathway | TNFα-induced NF-κB activation | K562 | TNFα | 30 µM | [1] |

| Inflammatory Mediator | Compound | Cell Line | Inducer | IC50 Value | Citation |

| Prostaglandin E2 (PGE2) | 2'-hydroxy-4'-methoxychalcone* | Rat Peritoneal Macrophages | TPA | 3 µM | [2][3] |

| Nitric Oxide (NO) | This compound | RAW 264.7 | LPS | Not Reported | |

| Tumor Necrosis Factor-alpha (TNF-α) | This compound | Various | Various | Not Reported | |

| Interleukin-6 (IL-6) | This compound | Various | Various | Not Reported |

*Note: 2'-hydroxy-4'-methoxychalcone is a structurally similar chalcone derivative. Data is provided for comparative purposes.

Signaling Pathway Visualization

The primary anti-inflammatory mechanism of this compound involves the inhibition of the canonical NF-κB signaling pathway. The following diagram illustrates the key steps in this pathway and the point of intervention by this compound.

References

Unlocking the Antimicrobial Power of 4-Hydroxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxychalcone, a flavonoid precursor, has emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of antimicrobial activities. This technical guide provides a comprehensive overview of the antimicrobial potential of this compound and its derivatives, focusing on its efficacy against key bacterial and fungal pathogens. This document details its mechanisms of action, summarizes quantitative antimicrobial data, and provides standardized experimental protocols for its evaluation. Visualizations of experimental workflows and targeted signaling pathways are included to facilitate a deeper understanding of its therapeutic promise.

Introduction

Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] Their versatile structure allows for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] this compound, in particular, has garnered attention for its potent activity against a variety of microorganisms, including drug-resistant strains. This guide explores the existing research on this compound's antimicrobial capabilities, offering a centralized resource for researchers in the field.

Antimicrobial Spectrum and Efficacy

This compound and its derivatives have demonstrated significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Antibacterial Activity

Studies have shown that this compound and its substituted analogues are particularly effective against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3][4] The activity against Gram-negative bacteria like Escherichia coli can be more variable, often requiring structural modifications to enhance efficacy.[1][5]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Derivatives against Bacterial Pathogens

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 2',4'-Dihydroxychalcone | Staphylococcus aureus | 1.56 - 3.13 | [6] |

| 2',4',6'-Trihydroxychalcone | Staphylococcus aureus | 25 - >200 | [6] |

| 2,4,2'-Trihydroxy-5'-methylchalcone | Methicillin-Resistant Staphylococcus aureus (MRSA) (20 strains) | 25.0 - 50.0 | [4] |

| Sanjuanolide (a 3'-hydroxyisoprenyl chalcone) | Staphylococcus aureus CMCC 26003 | 12.5 | [5] |

| Sanjuanolide derivative 4c (3-hydroxyl, 4-methoxy) | Staphylococcus aureus CMCC 26003 | 12.5 | [5] |

| Sanjuanolide derivative 4d (3-methoxy, 4-hydroxyl) | Staphylococcus aureus CMCC 26003 | 25 | [5] |

| Chalcone | Methicillin-Resistant Staphylococcus aureus (MRSA) | 5 | [7] |

Antifungal Activity

The antifungal properties of hydroxychalcones have been notably demonstrated against Candida species. The presence and position of hydroxyl groups on the chalcone scaffold are crucial for their anti-Candida activity.[8]

Table 2: Antifungal Activity of Hydroxychalcones

| Compound | Fungal Strain | Activity | Reference |

| 2,4,2'-Trihydroxy-5'-methylchalcone | Candida species | Most intensive anti-Candida activity among derivatives tested | [8] |

| 4'-Hydroxychalcone (C135) | Candida albicans | Promising effects against planktonic cultures and biofilms | [9] |

| 2'4'-Dihydroxychalcone | Candida spp. | Inhibited growth at 15.6 µg/mL | [10] |

Anti-Biofilm Activity

Bacterial and fungal biofilms present a significant challenge in treating infections due to their inherent resistance to antimicrobial agents. This compound and its derivatives have shown promising activity in inhibiting biofilm formation and disrupting established biofilms.

Table 3: Anti-Biofilm Activity of this compound and Related Compounds

| Compound | Microbial Strain | Biofilm Inhibition | Reference |

| 4'-Hydroxychalcone (C135) | Candida albicans and Streptococcus mutans dual-species biofilms | Hindered biofilm development and killed microbes in preformed biofilms | [9] |

| Chalcone | Methicillin-Resistant Staphylococcus aureus (MRSA) | Minimum Biofilm Inhibitory Concentration (MBIC) of 20 µg/mL | [7] |

| Chalcone | Staphylococcus aureus | Reduced biofilm formation | [11] |

Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound is multifaceted, involving the disruption of several key cellular processes.

Disruption of Bacterial Virulence

In Staphylococcus aureus, chalcones have been shown to target key virulence factors. One mechanism involves the inhibition of Sortase A (SrtA) , a transpeptidase that anchors surface proteins crucial for bacterial adhesion and pathogenesis.[11] Another key target is alpha-hemolysin (Hla) , a pore-forming toxin that damages host cells. Chalcones can reduce the expression and hemolytic activity of Hla.[11]

Figure 1: Mechanism of this compound against S. aureus virulence.

Antifungal Mechanisms of Action

Against Candida albicans, 4'-hydroxychalcone (C135) has been shown to affect the fungal cell wall and ergosterol biosynthesis pathway. It down-regulates the expression of genes involved in β-glucan synthesis (BGL2, FKS1) and remodeling (XOG1, PHR1, PHR2), as well as the ERG11 gene, which is crucial for ergosterol production.[9][12] Ergosterol is a vital component of the fungal cell membrane, and its disruption compromises membrane integrity and function.

Figure 2: Antifungal mechanism of 4'-Hydroxychalcone against C. albicans.

Experimental Protocols

Standardized methodologies are crucial for the reproducible evaluation of antimicrobial compounds. The following are detailed protocols for key in vitro assays.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in broth.[13][14][15]

Figure 3: Workflow for Broth Microdilution MIC Assay.

Protocol:

-

Inoculum Preparation: From a fresh culture, suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[14]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.[17]

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13]

Disc Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disc impregnated with the compound.[16][18][19]

Figure 4: Workflow for Disc Diffusion Assay.

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[16]

-

Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[19]

-

Disc Application: Aseptically place a sterile paper disc impregnated with a known concentration of this compound onto the surface of the agar.

-

Incubation: Invert the plate and incubate at 37°C for 16-18 hours.[19]

-

Measurement: Measure the diameter of the zone of complete growth inhibition around the disc in millimeters.

Crystal Violet Biofilm Assay

This assay quantifies biofilm formation by staining the adherent biomass with crystal violet.[20][21][22]

Figure 5: Workflow for Crystal Violet Biofilm Assay.

Protocol:

-

Biofilm Formation: Grow microorganisms in a 96-well plate in the presence of sub-inhibitory concentrations of this compound. Incubate under appropriate conditions to allow biofilm formation.

-

Washing: Discard the culture medium and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[21]

-

Washing: Remove the crystal violet solution and wash the wells with water.

-

Solubilization: Add 200 µL of 30% acetic acid or ethanol to each well to solubilize the stain from the biofilm.[21]

-

Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at approximately 590 nm.[20]

Structure-Activity Relationship (SAR)

The antimicrobial activity of chalcones is significantly influenced by the nature and position of substituents on their aromatic rings. For hydroxychalcones, the number and location of hydroxyl groups are critical. For instance, dihydroxylated chalcones often exhibit potent antibacterial activity, while the addition of a third hydroxyl group can sometimes decrease activity, possibly due to increased polarity affecting membrane penetration.[6] Lipophilicity of the rings also plays a crucial role in the antistaphylococcal activity.[3]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of antimicrobial agents with multifaceted mechanisms of action. Their ability to inhibit bacterial virulence, disrupt fungal cell integrity, and combat biofilms makes them attractive candidates for further drug development. Future research should focus on optimizing the chalcone scaffold to enhance efficacy, particularly against Gram-negative bacteria, and to improve pharmacokinetic and safety profiles for potential clinical applications. In vivo studies are warranted to validate the in vitro findings and to assess the therapeutic potential of these compounds in treating microbial infections. The synergistic effects of hydroxychalcones with existing antibiotics also present an exciting avenue for combating antimicrobial resistance.[1][4]

References

- 1. Antibacterial Efficacy of Dihydroxylated Chalcones in Binary and Ternary Combinations with Nalidixic Acid and Nalidix Acid-Rutin Against Escherichia coli ATCC 25 922 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of hydroxychalcone against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Structural modification and antibacterial property studies of natural chalcone sanjuanolide [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Candida activity of synthetic hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topical Application of 4′-Hydroxychalcone in Combination with tt-Farnesol Is Effective against Candida albicans and Streptococcus mutans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Chalcone Attenuates Staphylococcus aureus Virulence by Targeting Sortase A and Alpha-Hemolysin [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 14. pubcompare.ai [pubcompare.ai]

- 15. protocols.io [protocols.io]

- 16. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 19. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 20. Crystal violet staining protocol | Abcam [abcam.com]

- 21. static.igem.org [static.igem.org]

- 22. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxychalcone: An In-Depth Technical Guide to its Enzyme Inhibition Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxychalcone, a flavonoid belonging to the chalcone subgroup, has garnered significant scientific interest due to its diverse pharmacological activities. As a naturally occurring compound found in various plants, it serves as a precursor for other flavonoids and exhibits a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties. A key aspect of its bioactivity lies in its ability to modulate the function of various enzymes, making it a compelling candidate for drug discovery and development.

This technical guide provides a comprehensive overview of the enzyme inhibition kinetics of this compound. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, a consolidated summary of quantitative inhibition data, and visualizations of the relevant biological pathways.

Enzyme Inhibition Data

The inhibitory effects of this compound have been evaluated against several key enzymes. The following tables summarize the available quantitative data, including IC50 and Ki values, and the observed type of inhibition.

| Enzyme | Substrate | IC50 (µM) | Ki (µM) | Type of Inhibition | Source |

| Tyrosinase | L-DOPA | Varies | 3.1 | Competitive | [1] |

| Xanthine Oxidase | Xanthine | 22.5 | 17.4 | Competitive | [2][3] |

| Acetylcholinesterase (AChE) | Acetylthiocholine | 1.44 | 0.56 | Mixed-type | [4] |

| β-Secretase (BACE1) | N/A | 1.44 | 0.56 | N/A | [4] |

Note: IC50 and Ki values can vary depending on the specific experimental conditions, such as substrate concentration, enzyme source, and buffer composition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key enzyme inhibition assays cited in the literature for this compound.

Tyrosinase Inhibition Assay

This protocol is based on the spectrophotometric determination of the inhibition of mushroom tyrosinase activity, which catalyzes the oxidation of L-DOPA to dopachrome.

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

This compound

-

Phosphate Buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Further dilutions are made in phosphate buffer to achieve the desired test concentrations. The final concentration of DMSO in the reaction mixture should be kept low (typically <1%) to avoid affecting enzyme activity.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

Different concentrations of this compound solution (or DMSO for the control).

-

Tyrosinase solution.

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 475 nm or 492 nm) at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the type of inhibition and the inhibition constant (Ki), Lineweaver-Burk plots (a plot of 1/velocity versus 1/[substrate]) are constructed by measuring the enzyme activity at various substrate concentrations in the presence and absence of the inhibitor.[5][6]

-

Xanthine Oxidase Inhibition Assay

This protocol describes the determination of xanthine oxidase inhibition by measuring the decrease in uric acid production from xanthine.

Materials and Reagents:

-

Xanthine Oxidase (XO) from bovine milk (EC 1.17.3.2)

-

Xanthine

-

This compound

-

Phosphate Buffer (e.g., 70 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of xanthine oxidase in phosphate buffer.

-

Prepare a stock solution of xanthine in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO, with subsequent dilutions in phosphate buffer.

-

-

Assay Protocol:

-

In a suitable reaction vessel (e.g., a cuvette or microplate well), combine:

-

Phosphate buffer

-

Varying concentrations of this compound solution (or DMSO for the control).

-

Xanthine oxidase solution.

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 15 minutes).

-

Start the reaction by adding the xanthine solution.

-

Monitor the increase in absorbance at 290 nm, which corresponds to the formation of uric acid, for a defined period (e.g., 5-10 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Determine the reaction rate from the initial linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition as described for the tyrosinase assay.

-

Determine the IC50 value from the dose-response curve.

-

Analyze the inhibition kinetics using Lineweaver-Burk plots to identify the type of inhibition and calculate the Ki value.[5][6]

-

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method, which measures the activity of acetylcholinesterase through the reaction of thiocholine (a product of acetylcholine hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel (EC 3.1.1.7)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

This compound

-

Tris-HCl Buffer (e.g., 50 mM, pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of AChE in Tris-HCl buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in Tris-HCl buffer.

-

Prepare a stock solution of this compound in DMSO, with subsequent dilutions in Tris-HCl buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add the following to each well:

-

Tris-HCl buffer

-

DTNB solution

-

Different concentrations of this compound solution (or DMSO for the control).

-

AChE solution.

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

-

-

Data Analysis:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by the enzyme inhibition of this compound and a generalized experimental workflow for determining enzyme inhibition kinetics.

Caption: Generalized workflow for an enzyme inhibition kinetics experiment.

Caption: Inhibition of the melanogenesis pathway by this compound.

Caption: Inhibition of the purine metabolism pathway by this compound.

Caption: Inhibition of cholinergic signaling by this compound.

Conclusion

This compound demonstrates significant inhibitory activity against a range of enzymes that are implicated in various physiological and pathological processes. Its ability to act as a competitive inhibitor of tyrosinase and xanthine oxidase, and as a mixed-type inhibitor of acetylcholinesterase, highlights its potential as a lead compound for the development of novel therapeutic agents. The detailed protocols and compiled data within this guide are intended to facilitate further research into the enzyme inhibition kinetics of this compound and to support the design of more potent and selective inhibitors for a variety of disease targets. The provided visualizations of the affected signaling pathways offer a clear conceptual framework for understanding the broader biological implications of its enzyme inhibitory actions. Further investigation into the structure-activity relationships of this compound derivatives will be crucial in optimizing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Brain acetylcholinesterase activity controls systemic cytokine levels through the cholinergic anti-inflammatory pathway [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 6. microbenotes.com [microbenotes.com]

In Vivo Chemopreventive Efficacy of 4-Hydroxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxychalcone, a flavonoid precursor, has demonstrated significant potential as a chemopreventive agent in various in vivo models. This technical guide provides a comprehensive overview of its effects, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Data Presentation: Quantitative In Vivo Efficacy

The chemopreventive effects of this compound have been quantified in preclinical studies. The following tables summarize the key findings from an in vivo study utilizing the ApcMin mouse model of intestinal tumorigenesis.

| Parameter | Vehicle Control | This compound (10 mg/kg/day) | Percentage Reduction | p-value |

| Colon Adenomas | ||||

| Number | 6.9 (average) | 3.8 (average) | 45% | <0.01 |

| Size | Not specified | Not specified | 35% | <0.05 |

| Small Intestine Adenomas | ||||

| Distal Small Intestine (Number) | 25.7 (average) | 16.7 (average) | 35% | <0.01 |

| Proximal Small Intestine (Number) | 12.5 (average) | 8.4 (average) | 33% | =0.03 |

| Distal Small Intestine (Size) | Not specified | Not specified | 39% | =0.01 |

Table 1: Effect of this compound on Intestinal Adenoma Development in ApcMin Mice [1][2]

| Cellular Process | Location | Effect of this compound | Percentage Change | p-value |

| Proliferation (Ki-67 Positive Cells) | ||||

| Colon Polyps | Decrease | 40% | =0.03 | |

| Distal Small Intestine Polyps | Decrease | 23% | =0.03 | |

| Apoptosis (TUNEL Positive Cells) | ||||

| Colon Polyps | Increase | 99% | <0.01 |

Table 2: Cellular Effects of this compound in Intestinal Adenomas of ApcMin Mice [1]

Experimental Protocols

This section details the methodologies employed in key in vivo studies investigating the chemopreventive effects of this compound.

ApcMin Mouse Model of Intestinal Tumorigenesis

-

Animal Model: Transgenic adenomatous polyposis coli multiple intestinal neoplasia (ApcMin) mice, which spontaneously develop intestinal adenomas.

-

Treatment Regimen:

-

Endpoint Analysis:

Immunofluorescence Staining for Ki-67 (Proliferation Marker)

-

Tissue Preparation: Formalin-fixed, paraffin-embedded sections of colon and distal small intestine adenomas were used.

-

Antigen Retrieval: Heat-induced epitope retrieval was performed.

-

Primary Antibody: Sections were incubated with a primary antibody specific for Ki-67.

-

Secondary Antibody: A fluorescently labeled secondary antibody was used for detection.

-

Imaging: Stained sections were visualized using a fluorescence microscope.

-

Quantification: The percentage of Ki-67-positive cells was determined by counting the number of stained nuclei relative to the total number of nuclei in the polyp.

TUNEL Assay (Apoptosis Detection)

-

Assay Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

-

Procedure:

-

Paraffin-embedded tissue sections were deparaffinized and rehydrated.

-

Sections were treated with proteinase K to retrieve antigenic sites.

-

The tissue was incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.

-

TdT catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.

-

-

Imaging and Quantification: Apoptotic cells were visualized by fluorescence microscopy, and the percentage of TUNEL-positive cells was quantified.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

-

Objective: To measure the mRNA expression levels of β-catenin target genes (c-Myc, Axin2, and CD44) in colon adenomas.

-

RNA Extraction: Total RNA was isolated from colon adenoma tissues.

-

Reverse Transcription: RNA was reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR: Real-time PCR was performed using primers specific for c-Myc, Axin2, CD44, and a reference gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of target genes was calculated using the ΔΔCt method.

Signaling Pathways and Molecular Mechanisms

This compound exerts its chemopreventive effects through the modulation of several key signaling pathways.

Wnt/β-catenin Signaling Pathway

In the context of intestinal tumorigenesis, the Wnt/β-catenin pathway is often hyperactivated. This compound has been shown to downregulate this pathway.

References

Computational Docking of 4-Hydroxychalcone: A Technical Guide to Target Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the computational docking studies of 4-Hydroxychalcone, a naturally occurring flavonoid precursor with demonstrated biological activities, against various protein targets implicated in disease pathways. This document provides a comprehensive overview of the binding interactions, quantitative data, and detailed experimental protocols to facilitate further research and drug development efforts.

Introduction to this compound and In Silico Docking

This compound is a secondary metabolite found in various plants and serves as a precursor for flavonoids and isoflavonoids. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Computational docking is a powerful in silico method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. This technique is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds.

This guide focuses on the computational docking of this compound with four key protein targets: Epidermal Growth Factor Receptor (EGFR), Tyrosinase, Cyclin-Dependent Kinase 2 (CDK2), and Topoisomerase IIα.

Target Proteins and Signaling Pathways

This compound has been shown to interact with several key proteins involved in critical cellular signaling pathways. Understanding these interactions provides insight into its potential therapeutic effects.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.[1] this compound has been investigated as a potential inhibitor of EGFR.

Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders.[2] Chalcones are being explored as tyrosinase inhibitors for applications in cosmetics and medicine.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a crucial regulator of the cell cycle, and its aberrant activity is frequently observed in cancer cells.[3] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.

Topoisomerase IIα

Topoisomerase IIα is an enzyme that plays a vital role in DNA replication, transcription, and chromosome segregation. It is a well-established target for anticancer drugs. While direct docking studies of this compound with this enzyme are limited, various chalcone derivatives have shown inhibitory activity.[4]

Quantitative Data from Docking Studies

The following tables summarize the quantitative data obtained from various computational docking studies of this compound and its derivatives with the target proteins.

Table 1: Docking of this compound and Derivatives with EGFR

| Compound | PDB ID | Software | Binding Energy (kcal/mol) | Predicted IC50 | Reference |

| This compound | 1M17 | - | -6.304 | - | [5] |

| Chalcone Derivative 21 | 1M17 | AutoDock 4.0 | -9.25 | 164.66 nM | [6] |

| Chalcone Derivative 22 | 1M17 | AutoDock 4.0 | -8.80 | - | [6] |

| Chalcone Derivative 5 | 1M17 | AutoDock Tools | -7.60 | - | [7] |

| Chalcone Derivative 6 | 1M17 | AutoDock Tools | -7.44 | - | [7] |

| Chalcone Derivative 7 | 1M17 | AutoDock Tools | -7.38 | - | [7] |

| Erlotinib (Reference) | 1M17 | AutoDock Tools | -7.0 | - | [7] |

Table 2: Inhibition of Tyrosinase by this compound and Derivatives

| Compound | IC50 (µg/mL) | Binding Energy (kJ/mol) | Reference |

| This compound (HC) | 64.35 | -30.13 | [8] |

| 4-Hydroxy-3-methoxychalcone (HMC) | 21.56 | -31.38 | [8] |

Table 3: Docking of Chalcone Derivatives with CDK2

| Compound | PDB ID | Software | Binding Affinity (kcal/mol) | Reference |

| Designed Chalcone e | 6GUE | PyRx | -11.0 | [3] |

| Designed Chalcone h | 6GUE | PyRx | -11.0 | [3] |

| Designed Chalcone j | 6GUE | PyRx | -10.8 | [3] |

| Designed Chalcone l | 6GUE | PyRx | -10.9 | [3] |

Experimental Protocols for Computational Docking

This section provides a detailed, generalized methodology for performing molecular docking studies based on the protocols reported in the cited literature.

Software and Programs

-

Molecular Docking: AutoDock 4.0/4.2, AutoDock Vina, PyRx, MOE (Molecular Operating Environment)

-

Visualization and Preparation: Schrodinger’s Maestro, MGLTools, Discovery Studio, ChemDraw

Protein Preparation

-

Obtain Protein Structure: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). For example, the PDB ID for EGFR kinase domain used in several studies is 1M17.[6][7]

-

Pre-processing: The protein structure is prepared by removing water molecules and any co-crystallized ligands or ions.

-

Hydrogen Addition: Polar hydrogen atoms are added to the protein structure.

-

Charge Assignment: Kollman charges are assigned to the protein atoms.

-

File Format Conversion: The prepared protein structure is saved in the PDBQT file format for use with AutoDock.

Ligand Preparation

-

Ligand Structure: The 2D structure of this compound is drawn using software like ChemDraw.

-

3D Conversion and Optimization: The 2D structure is converted to a 3D structure, and its energy is minimized using a suitable force field (e.g., CHARMM).[6]

-

Torsion and Rotatable Bonds: The rotatable bonds of the ligand are defined to allow for flexibility during docking.

-

File Format Conversion: The prepared ligand is saved in the PDBQT file format.

Grid Generation

A grid box is generated to define the active site of the protein where the docking simulation will be performed. The size and center of the grid box are crucial parameters. For example, in a study with EGFR (PDB: 1M17), the grid parameters were set to 60 x 60 x 60 Å in the x, y, and z dimensions with a spacing of 0.553 Å, centered at x=22.014, y=0.253, and z=52.794.[7]

Molecular Docking Simulation

The docking simulation is performed using software like AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the active site.[7] The number of docking runs is typically set to generate multiple binding poses.

Analysis of Docking Results

-

Binding Energy: The binding energy (or docking score) of each pose is calculated to estimate the binding affinity. Lower binding energies generally indicate more favorable binding.

-

Pose Selection: The pose with the lowest binding energy is typically selected as the most probable binding mode.

-

Interaction Analysis: The interactions between the ligand and the protein in the selected pose are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with specific amino acid residues in the active site. For instance, molecular docking of this compound with EGFR revealed hydrogen bonds with MET793, GLN791, and LYS745.[5]

-

Validation: The docking protocol is often validated by redocking the co-crystallized ligand (if available) into the active site and comparing the predicted pose with the experimental structure. A root-mean-square deviation (RMSD) of less than 2.0 Å is generally considered a successful validation.

Conclusion

Computational docking studies have provided valuable insights into the potential molecular mechanisms of this compound's biological activities. The interactions with key protein targets such as EGFR, tyrosinase, and CDK2 highlight its potential as a lead compound for the development of novel therapeutics. This technical guide summarizes the key findings and provides a framework for conducting further in silico investigations. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery. Further experimental validation is essential to confirm these computational predictions and to fully elucidate the therapeutic potential of this compound and its derivatives.

References

- 1. Design, in silico studies and biological evaluation of novel chalcones tethered triazolo[3,4-a]isoquinoline as EGFR inhibitors targeting resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ukm.my [ukm.my]

- 3. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational screening of chalcones acting against topoisomerase IIα and their cytotoxicity towards cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular docking based screening of novel designed chalcone series of compounds for their anti-cancer activity targeting EGFR kinase domain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Synthesis, cytotoxicity assay, and molecular docking study of hydroxychalcone derivatives as potential tyrosinase inhibitors [jcps.bjmu.edu.cn]

The Cytotoxic Potential of 4-Hydroxychalcone in Neuroblastoma: A Technical Overview for Drug Development Professionals

An In-depth Guide to the Preclinical Anti-Cancer Activity of 4-Hydroxychalcone on Neuroblastoma Cells

Introduction

Neuroblastoma, a pediatric malignancy originating from the developing sympathetic nervous system, presents a significant clinical challenge, particularly in high-risk, MYCN-amplified cases.[1][2][3] The quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. This compound (4HC), a naturally occurring chalcone, has emerged as a promising candidate, demonstrating potent cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive analysis of the cytotoxic properties of this compound on neuroblastoma cells, with a focus on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anti-cancer therapeutics.

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound have been evaluated across a panel of human neuroblastoma cell lines, including MYCN-amplified (IMR-32, SK-N-BE(2)) and non-MYCN-amplified (SH-SY5Y) cells. The data consistently demonstrates a more pronounced cytotoxic effect in MYCN-amplified cells, suggesting a potential therapeutic window for this high-risk subset of neuroblastoma.

Table 1: In Vitro Cytotoxicity of this compound on Neuroblastoma Cell Lines

| Cell Line | MYCN Status | Assay | IC50 (µM) | Key Findings | Reference |

| IMR-32 | Amplified | MTT | Not explicitly stated, but significant reduction in viability at ≥2.5 µM | Highly sensitive to 4HC-induced cytotoxicity. | [3] |

| SK-N-BE(2) | Amplified | MTT | Not explicitly stated, but significant reduction in viability at ≥5 µM | Demonstrates significant dose-dependent cytotoxicity. | [3] |

| SH-SY5Y | Non-amplified | MTT | Not explicitly stated, but cytotoxic effects observed at 10-60 µM | Less sensitive compared to MYCN-amplified cells. | [4][5] |

Table 2: Cellular Effects of this compound on Neuroblastoma Cells

| Cell Line | 4HC Concentration | Duration of Treatment | Observed Effect | Quantitative Measure | Reference |

| IMR-32 | 25 µM | 4 hours | Glutathione (GSH) Depletion | Significant decrease in cellular GSH levels. | [3] |

| SK-N-BE(2) | 25 µM | 4 hours | Glutathione (GSH) Depletion | Significant decrease in cellular GSH levels. | [3] |

| SK-N-BE(2) | 25, 50, 100 µM | 2, 4, 6 hours | Reactive Oxygen Species (ROS) Production | Dose- and time-dependent increase in ROS levels. | [1] |

| SH-SY5Y | 10-60 µM | 24 hours | Apoptosis Induction | Increase in phosphatidylserine exposure on the cell surface. | [4][5] |

| SH-SY5Y | 10-60 µM | 24 hours | Cell Cycle Alteration | Significant changes in cell cycle progression. | [4][5] |

Mechanism of Action: A Multi-faceted Approach

This compound exerts its cytotoxic effects on neuroblastoma cells through a combination of mechanisms, primarily centered around the induction of oxidative stress and the subsequent activation of apoptotic pathways.

Induction of Oxidative Stress

A key initiating event in 4HC-induced cytotoxicity is the disruption of the cellular redox balance. Treatment with this compound leads to a significant depletion of intracellular glutathione (GSH), a critical antioxidant, and a corresponding increase in the levels of reactive oxygen species (ROS).[1][3] This state of oxidative stress creates a toxic intracellular environment, damaging cellular components and triggering downstream signaling cascades that lead to cell death.

Caption: Induction of Oxidative Stress by this compound.

Mitochondrial Dysfunction and Apoptosis

The mitochondrion plays a central role in the apoptotic cascade initiated by this compound. The compound has been shown to cause mitochondrial dysfunction, characterized by the depolarization of the mitochondrial membrane potential and inhibition of mitochondrial respiration.[4][5] This mitochondrial distress leads to the release of pro-apoptotic factors into the cytoplasm.

The apoptotic process induced by this compound involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This is evidenced by an increase in the exposure of phosphatidylserine on the outer leaflet of the plasma membrane, a hallmark of early apoptosis.[4][5] While the specific roles of Bcl-2 family proteins and caspases in 4HC-induced apoptosis in neuroblastoma are still under investigation, studies on other chalcones suggest the involvement of Bax upregulation, Bcl-2 downregulation, and the activation of caspase-9 and caspase-3.[4]

Caption: Mitochondrial-Mediated Apoptosis by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound has been observed to cause alterations in the cell cycle progression of neuroblastoma cells.[4][5] While the specific phase of arrest and the molecular players involved in neuroblastoma are yet to be fully elucidated, studies on other chalcone derivatives in neuroblastoma have shown a G0/G1 phase arrest. This is often accompanied by a decrease in the expression of key cell cycle regulatory proteins such as Cyclin D, phospho-retinoblastoma protein (Rb), and E2F, and an increase in the expression of cell cycle inhibitors like p27.[6]

Caption: Proposed Cell Cycle Arrest Mechanism by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cytotoxicity on neuroblastoma cells.

Cell Culture

-

Cell Lines: Human neuroblastoma cell lines SH-SY5Y, IMR-32, and SK-N-BE(2) are commonly used.

-

Culture Medium: Cells are typically maintained in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12 Medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Cell Seeding: Plate neuroblastoma cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 24 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

-

Experimental Setup: Seed and treat cells as described for the MTT assay.

-

Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes and collect the cell culture supernatant.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Collection: Following treatment with this compound, harvest the cells (including both adherent and floating cells).

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, cyclins, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound demonstrates significant cytotoxic activity against neuroblastoma cells, particularly in the aggressive, MYCN-amplified subtype. Its multi-pronged mechanism of action, involving the induction of oxidative stress, mitochondrial dysfunction, apoptosis, and cell cycle arrest, makes it an attractive candidate for further preclinical and clinical development.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in animal models of neuroblastoma.

-

Pharmacokinetic and pharmacodynamic studies: Determining the drug's absorption, distribution, metabolism, and excretion profiles.

-

Combination therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents.

-

Target identification: Precisely identifying the molecular targets of this compound to better understand its mechanism of action and potential for resistance.

The data presented in this technical guide provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent for the treatment of neuroblastoma.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic effects of 4'-hydroxychalcone on human neuroblastoma cells (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alliedacademies.org [alliedacademies.org]

The Dawn of a New Therapeutic Frontier: Discovery and Characterization of Novel 4-Hydroxychalcone Analogs

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the scientific community. Among the myriad of natural and synthetic compounds, chalcones, and specifically their 4-hydroxy analogs, have emerged as a promising class of molecules with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological evaluation of novel 4-hydroxychalcone analogs, tailored for researchers, scientists, and drug development professionals.

Introduction to 4-Hydroxychalcones: A Versatile Scaffold

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds.[1][2] The presence of a hydroxyl group at the 4-position of one of the aromatic rings is a key structural feature that often imparts significant biological activity.[3] These compounds have garnered considerable attention due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[2][4] Their mechanism of action is often multifaceted, involving the modulation of various cellular signaling pathways, a prime example being the inhibition of the pro-inflammatory NF-κB pathway.[5][6][7]

Synthesis and Characterization: Building the Molecules of Interest

The synthesis of this compound analogs is most commonly achieved through the Claisen-Schmidt condensation reaction.[1][2][8] This versatile and efficient method involves the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[1][9] More environmentally friendly "green" synthesis techniques, such as solvent-free grinding, have also been successfully employed.[8][10]

Following synthesis, a rigorous characterization process is essential to confirm the identity and purity of the novel analogs. Standard analytical techniques include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) and hydroxyl (O-H) groups.[1][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the stereochemistry of the α,β-unsaturated system.[1][11]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.[9][11]

-

Melting Point Determination: As an indicator of purity.[10][11]

-

Single Crystal X-ray Diffraction: To definitively determine the three-dimensional molecular structure.[12]

A generalized workflow for the synthesis and characterization of this compound analogs is depicted below.

Biological Evaluation: Unveiling Therapeutic Potential

The therapeutic potential of novel this compound analogs is assessed through a battery of in vitro and in vivo biological assays. Key areas of investigation include their antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Activity

The antioxidant capacity of these compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1][3][11] The ability of the chalcone analogs to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically, and the results are often expressed as the half-maximal inhibitory concentration (IC50).

Anti-inflammatory Activity

The anti-inflammatory properties of this compound analogs are often investigated by their ability to inhibit key inflammatory mediators. This includes the inhibition of cyclooxygenase (COX) enzymes and the suppression of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[13]

Anticancer Activity

The anticancer potential of these analogs is evaluated against various cancer cell lines using cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[14] The GI50 (50% growth inhibition) values are determined to quantify the cytotoxic potency of the compounds.[14]

The table below summarizes the biological activities of selected this compound analogs.

| Compound | Biological Activity | Assay | Result (IC50/GI50) | Reference |

| 4'-fluoro-2'-hydroxy-2,3-dimethoxychalcone | Antioxidant | DPPH radical scavenging | 190.56 µg/mL | [11] |

| 4'-fluoro-2'-hydroxy-4-methoxychalcone | Anti-inflammatory | Cyclooxygenase (COX) inhibition | Not specified | [3] |

| 2-nitrochalcone analog (3a) | Anticancer (Leukemia) | MTT assay | 1.41–46.1 μM | [14] |

| 2-nitrochalcone analog (6) | Anticancer (Leukemia) | MTT assay | 2.07–31.3 μM | [14] |

| 2'-hydroxy-3,4,5-trimethoxychalcone | Anti-inflammatory | Not specified | 2.26 µM | [3] |

| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | Anti-inflammatory | Not specified | 1.10 µM | [3] |

Mechanism of Action: Elucidating the Molecular Pathways

A crucial aspect of drug discovery is understanding the mechanism by which a compound exerts its biological effects. 4-Hydroxychalcones have been shown to modulate several key signaling pathways implicated in disease pathogenesis. One of the most well-characterized mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7]

NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to stimuli such as tumor necrosis factor-alpha (TNFα), the inhibitor of κB (IκBα) is degraded, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. 4'-Hydroxychalcone has been shown to inhibit the TNFα-induced degradation of IκBα, thereby preventing the nuclear translocation of p50/p65 and subsequent gene expression.[5][7] This inhibition is mediated, at least in part, through the inhibition of the 26S proteasome, which is responsible for the degradation of IκBα.[5]

The diagram below illustrates the inhibitory effect of 4'-hydroxychalcone on the NF-κB signaling pathway.